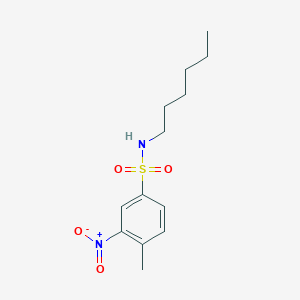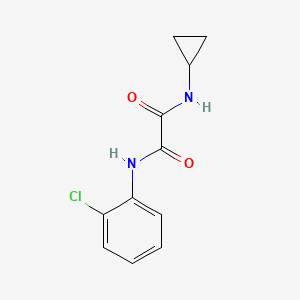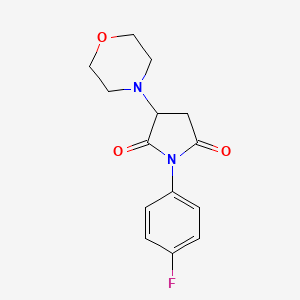![molecular formula C14H13FN2OS B4972737 N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)
N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea, commonly known as FMU, is a chemical compound that has gained significant attention in scientific research. FMU is a urea derivative that is used in the synthesis of various compounds and has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of FMU is not fully understood, but it is believed to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. FMU has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
FMU has been shown to have low toxicity in vitro and in vivo studies. However, it has been shown to have some cytotoxic effects on normal cells at high concentrations. FMU has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
FMU has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, FMU has limited solubility in water, which can make it difficult to work with in some experiments. Additionally, FMU has not been extensively studied in vivo, so its potential therapeutic applications and toxicity in humans are not fully understood.
Orientations Futures
There are several future directions for the study of FMU. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action and toxicity of FMU in vivo.
Méthodes De Synthèse
FMU can be synthesized by reacting 4-fluoroaniline with 3-(methylthio)aniline in the presence of a carbodiimide coupling agent. The reaction yields FMU as a white solid with a melting point of 156-158°C. The synthesis of FMU is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
FMU has been studied for its potential therapeutic applications, particularly in the field of cancer research. FMU has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. FMU has also been studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizing agent.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-19-13-4-2-3-12(9-13)17-14(18)16-11-7-5-10(15)6-8-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMMCQCFOZDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)
![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)

![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)

![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4972759.png)

![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)